molecular formula C5H8Cl2O2 B1349293 4-Chlorobutyl chloroformate CAS No. 37693-18-8

4-Chlorobutyl chloroformate

Cat. No.: B1349293
CAS No.: 37693-18-8
M. Wt: 171.02 g/mol
InChI Key: OTDWRXBRYNVCDN-UHFFFAOYSA-N
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Description

4-Chlorobutyl chloroformate is an organic compound classified as an acid halide. It is characterized by the presence of a chloroformate group attached to a butyl chain with a terminal chlorine substituent. The molecular formula for this compound is ClCO2(CH2)4Cl, and it has a molecular weight of 171.02 g/mol . This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce chloroformate groups into molecules.

Preparation Methods

4-Chlorobutyl chloroformate can be synthesized through the condensation of hydroxy acid with diphosgene . The reaction involves the use of tetrahydrofuran as a solvent and concentrated sulfuric acid as a catalyst. The reaction is carried out at low temperatures to control the reaction rate and prevent side reactions. After the reaction is complete, the mixture is distilled to remove unreacted tetrahydrofuran and byproducts, followed by cooling, washing, and drying to obtain the final product .

Chemical Reactions Analysis

4-Chlorobutyl chloroformate undergoes various chemical reactions, including:

    Reaction with Amines: Forms carbamates.

    Reaction with Alcohols: Forms carbonate esters.

    Reaction with Carboxylic Acids: Forms mixed anhydrides.

These reactions typically require the presence of a base to absorb the HCl produced during the reaction. The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides .

Properties

IUPAC Name

4-chlorobutyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDWRXBRYNVCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369853
Record name 4-Chlorobutyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37693-18-8
Record name 4-Chlorobutyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobutyl carbonochloridate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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